molecular formula C23H24N2O4S B2383438 Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 872209-38-6

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2383438
CAS No.: 872209-38-6
M. Wt: 424.52
InChI Key: ZXDHOTKGQUAIAN-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a chemical compound with the molecular formula C23H24N2O4S . It is a compound of interest in the field of chemistry and may have potential applications in various areas .


Synthesis Analysis

The synthesis of this compound can be achieved via two synthetic routes. The most suitable way, according to investigations, is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .


Molecular Structure Analysis

The compound was crystallized from methanol into the monoclinic P 2 1 / n space group with a single molecule in the asymmetric unit . The presence of two bulky substituents in vicinal positions at the pyridine ring results in a rotation of the piperidine ring with respect to the bicyclic fragment .

Scientific Research Applications

Synthesis and Chemical Properties

The facile synthesis of new derivatives from 4-formylquinolines demonstrates the chemical versatility of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, showcasing a methodology that enables the synthesis of complex structures, such as 2,2'-bis(ethoxycarbonyl)-4,4'-bi-3H-pyrrolo[2,3-c]-quinoline and 1,4-bis(2-ethoxycarbonyl)-3H-pyrrolo[2,3-c]quinolin-4-yl benzene (Molina, Alajarín, & Sánchez-Andrada, 1993).

Biological Activities

A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity. This highlights the potential of ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate derivatives in developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial Potentials

The synthesis of ethyl 6/7-substituted and 6,7-disubstituted quinolin-4-one-3-carboxylates carrying various substituents demonstrates their effect on in vitro heme polymerase activity of Plasmodia and in vitro fungal growth, suggesting their potential as antimicrobial and antimalarial agents (Roy et al., 1996).

Optical and Electronic Applications

The novel synthesis of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate for potential application in photodiodes reveals the compound's unique optical properties, suggesting its utility in designing and manufacturing organic-photodiodes based on its nanostructured films (Elkanzi et al., 2020).

Mechanism of Action

A molecular docking study evaluated the interactions in the title compound with the active centers of macromolecules of bacterial targets (Staphylococcus aureus DNA Gyrase PDB ID: 2XCR, Mycobacterium tuberculosis topoisomerase II PDB ID: 5BTL, Streptococcus pneumoniae topoisomerase IV PDB ID: 4KPF) and revealed high affinity towards them that exceeded the reference antibiotics of the fluoroquinolone group .

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-23(26)17-9-8-14-25(16-17)22-19-12-6-7-13-20(19)24-15-21(22)30(27,28)18-10-4-3-5-11-18/h3-7,10-13,15,17H,2,8-9,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHOTKGQUAIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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